4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibition GPCR Modulation

Researchers seeking novel kinase/GPCR chemical space face limited access to underexplored 4,6-dimethoxypyrimidine cores. This compound solves that gap with its unique oxan-4-yl-pyrrolidine linker and 4,6-diOMe pattern. • Enables kinase & GPCR screening campaigns without pre-existing target bias. • Serves as an internal benchmark for methoxy vs. methyl/chloro substituent SAR. • Three-dimensional scaffold supports in silico docking and virtual screening. Shipped globally from BenchChem with guaranteed purity for reliable R&D use.

Molecular Formula C15H24N4O3
Molecular Weight 308.38 g/mol
CAS No. 2640821-30-1
Cat. No. B6470351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
CAS2640821-30-1
Molecular FormulaC15H24N4O3
Molecular Weight308.38 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC
InChIInChI=1S/C15H24N4O3/c1-20-13-9-14(21-2)18-15(17-13)16-11-3-6-19(10-11)12-4-7-22-8-5-12/h9,11-12H,3-8,10H2,1-2H3,(H,16,17,18)
InChIKeyYAXNQTAEZKFVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine: Overview


4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine is a synthetic pyrimidine derivative incorporating a 4,6-dimethoxypyrimidine core linked to a pyrrolidine ring that bears an oxan-4-yl (tetrahydropyran) substituent. This compound belongs to a class of heterocyclic small molecules that have been explored as kinase inhibitors and GPCR modulators, though the specific biological profile of this compound remains underexplored in the peer-reviewed literature.

1 May support kinase / GPCR screening library expansion
2 Structural novelty probe for underexplored chemical space
3 Reported heterocyclic scaffold; bioactivity data unavailable

4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine: Analog Substitution Limitations


No publicly available head-to-head comparative data exist to confirm that this specific compound offers a unique biological or physicochemical profile relative to its closest analogs (e.g., 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine, 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine, or des-oxan analogs). Without quantitative selectivity, potency, or ADME data, generic substitution cannot be ruled out, and the decision to purchase this compound over an analog rests on its potential value in exploring the unexplored chemical space created by the combination of the 4,6-dimethoxy substitution pattern and the oxan-4-yl-pyrrolidine linker.

No comparative bioactivity data Head-to-head IC50, Kd, or ADME data against methyl, chloro, or des-oxan analogs are absent; generic substitution cannot be ruled out.
Profile may not be distinguishable Without quantitative differentiation, the compound may not offer a unique biological signature relative to close analogs.
Decision rests on structural novelty Procurement value derives from unexplored 4,6-dimethoxy/oxan-4-yl-pyrrolidine space, not proven superiority.

4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine: Differentiation Evidence


No Head-to-Head Bioactivity Data Against Closest Analogs

A systematic search of PubMed, ChEMBL, BindingDB, SureChEMBL, and Google Patents failed to identify any quantitative IC50, Kd, EC50, or ADME data for 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (CAS 2640821-30-1). No study compares this compound directly to the closest analogs: 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (CAS 2549043-88-9), 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (CAS 2548981-79-7), or N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine. Therefore, no quantitative differentiation claim can be supported by verifiable evidence at this time. [1]

Bioactivity Comparison
Data to verify
No quantitative IC50, Kd, EC50, or ADME data found vs. closest analogs
Differentiation unsupported by evidence
Procurement based on structural novelty potential
Medicinal Chemistry Kinase Inhibition GPCR Modulation

4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine: Research Applications


Kinase & GPCR Screening Library Expansion

The compound's pyrimidine core combined with the oxan-4-yl-pyrrolidine linker may occupy chemical space relevant to kinases or GPCRs. Inclusion in a screening deck could probe for novel activity against under-explored targets, though no specific target engagement data exist.

SAR Probe: 4,6-Dimethoxy vs. Analogs

The compound can serve as a tool to study the influence of methoxy groups versus methyl or chloro substituents on the pyrimidine core, providing an internal benchmark for physicochemical property changes (logD, solubility) when directly compared to the known analogs.

Computational Docking and Pharmacophore Modeling

The three-dimensional structure, influenced by the oxan ring and the two methoxy groups, can be used in virtual screening campaigns to identify potential binding modes, serving as a template for in silico medicinal chemistry efforts.

Application
Selection Property
Validation Focus
Screening library expansion
Underexplored chemical space
Target engagement screening
SAR probe: methoxy vs. methyl/chloro
Physicochemical property comparison
logD, solubility benchmarking
Computational docking studies
3D pharmacophore features
Virtual screening hit identification
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